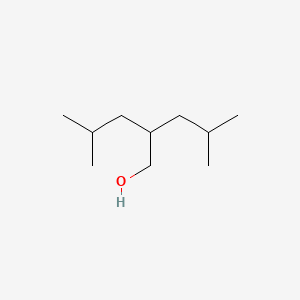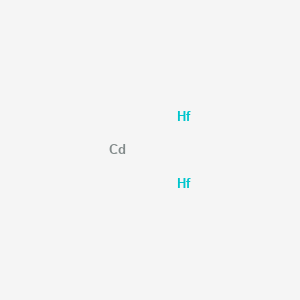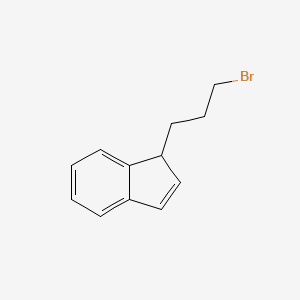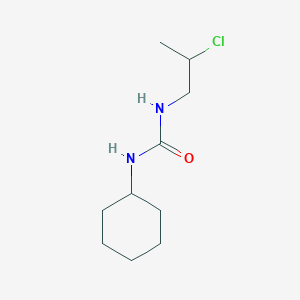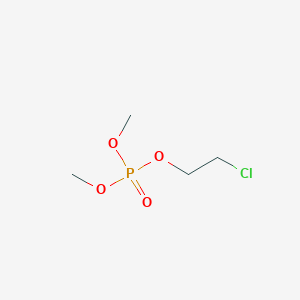
Phosphoric acid, 2-chloroethyl dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 2-chloroethyl dimethyl ester is an organophosphorus compound with the molecular formula C4H10ClO4P It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by dimethyl ester groups and one by a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, 2-chloroethyl dimethyl ester can be synthesized through the esterification of phosphoric acid with 2-chloroethanol and dimethyl sulfate. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, 2-chloroethyl dimethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield phosphoric acid and corresponding alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphoric acid derivatives or reduction to form phosphonates.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Sulfuric acid and other strong acids are used to catalyze esterification and hydrolysis reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-aminoethyl phosphoric acid dimethyl ester or 2-thioethyl phosphoric acid dimethyl ester can be formed.
Hydrolysis Products: Phosphoric acid and corresponding alcohols (methanol and 2-chloroethanol) are formed.
Oxidation Products: Phosphoric acid derivatives are formed.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 2-chloroethyl dimethyl ester has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, 2-chloroethyl dimethyl ester involves its interaction with nucleophiles and its ability to undergo hydrolysis and oxidation. The 2-chloroethyl group can react with nucleophiles, leading to the formation of various substituted products. The ester groups can be hydrolyzed to release phosphoric acid and alcohols, which can further participate in biochemical and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, 2-chloroethyl diethyl ester
- Phosphonic acid, 2-chloroethyl dimethyl ester
- Phosphoric acid, 2-chloroethyl methyl ester
Uniqueness
Phosphoric acid, 2-chloroethyl dimethyl ester is unique due to its specific ester groups and the presence of a 2-chloroethyl group. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in synthesis and research. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
13674-89-0 |
|---|---|
Molekularformel |
C4H10ClO4P |
Molekulargewicht |
188.55 g/mol |
IUPAC-Name |
2-chloroethyl dimethyl phosphate |
InChI |
InChI=1S/C4H10ClO4P/c1-7-10(6,8-2)9-4-3-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
HNCOQVOJPWPJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


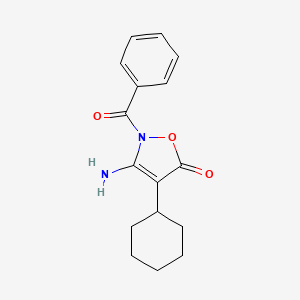
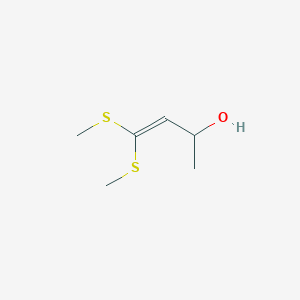



![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
